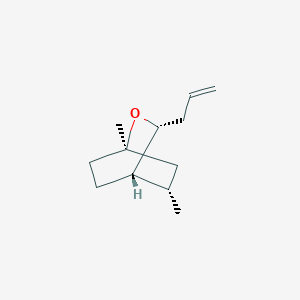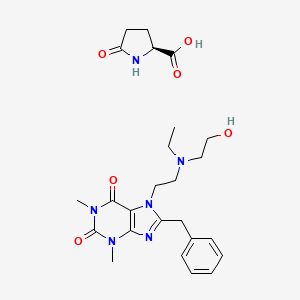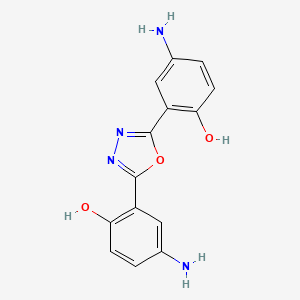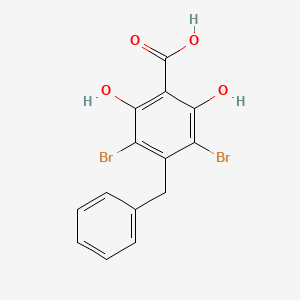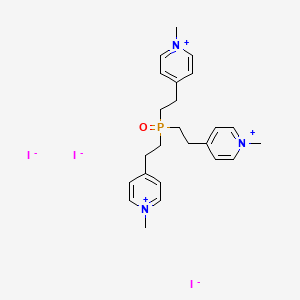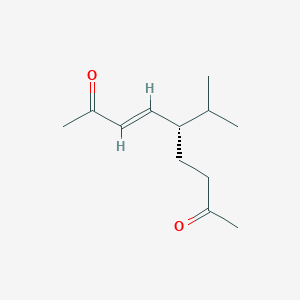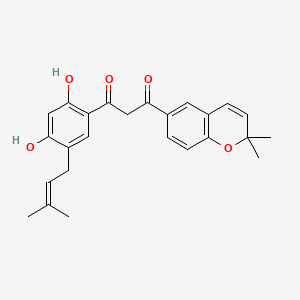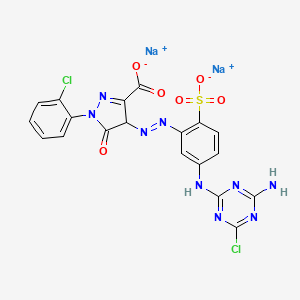
4-((5-((4-Amino-6-chloro-1,3,5-triazin-2-yl)amino)-2-sulphophenyl)azo)-1-(2-chlorophenyl)-4,5-dihydro-5-oxo-1H-pyrazole-3-carboxylicacid, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((5-((4-Amino-6-chloro-1,3,5-triazin-2-yl)amino)-2-sulphophenyl)azo)-1-(2-chlorophenyl)-4,5-dihydro-5-oxo-1H-pyrazole-3-carboxylicacid, sodium salt is a complex organic compound. It is often used in various industrial applications, including dyes and pigments due to its vibrant color properties. This compound is known for its stability and resistance to various environmental factors.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the triazine ring, followed by the introduction of the azo group, and finally the formation of the pyrazole ring. The reaction conditions often require controlled temperatures, specific pH levels, and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The raw materials are carefully measured and mixed, and the reaction conditions are optimized to maximize yield and purity. The final product is then purified using techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may produce amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in a wide range of chemical transformations.
Biology
In biological research, this compound can be used as a staining agent due to its strong color properties. It is also studied for its potential biological activity and interactions with biomolecules.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. They may act as inhibitors or activators of specific enzymes or receptors.
Industry
In the industrial sector, this compound is widely used in the production of dyes and pigments. Its stability and resistance to fading make it ideal for use in textiles, plastics, and coatings.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity. The exact pathways involved depend on the specific application and the structure of the compound.
Comparación Con Compuestos Similares
Similar Compounds
- 4-((5-((4-Amino-6-chloro-1,3,5-triazin-2-yl)amino)-2-sulphophenyl)azo)-1-(2-chlorophenyl)-4,5-dihydro-5-oxo-1H-pyrazole-3-carboxylicacid
- 4-((5-((4-Amino-6-chloro-1,3,5-triazin-2-yl)amino)-2-sulphophenyl)azo)-1-(2-chlorophenyl)-4,5-dihydro-5-oxo-1H-pyrazole-3-carboxylicacid, potassium salt
Uniqueness
This compound stands out due to its specific combination of functional groups, which confer unique chemical and physical properties. Its stability, color properties, and reactivity make it valuable in various applications.
Propiedades
Número CAS |
99670-22-1 |
|---|---|
Fórmula molecular |
C19H11Cl2N9Na2O6S |
Peso molecular |
610.3 g/mol |
Nombre IUPAC |
disodium;4-[[5-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]diazenyl]-1-(2-chlorophenyl)-5-oxo-4H-pyrazole-3-carboxylate |
InChI |
InChI=1S/C19H13Cl2N9O6S.2Na/c20-9-3-1-2-4-11(9)30-15(31)13(14(29-30)16(32)33)28-27-10-7-8(5-6-12(10)37(34,35)36)23-19-25-17(21)24-18(22)26-19;;/h1-7,13H,(H,32,33)(H,34,35,36)(H3,22,23,24,25,26);;/q;2*+1/p-2 |
Clave InChI |
SHBZDDCVTWQNFH-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=C(C(=C1)N2C(=O)C(C(=N2)C(=O)[O-])N=NC3=C(C=CC(=C3)NC4=NC(=NC(=N4)N)Cl)S(=O)(=O)[O-])Cl.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


